molecular formula C16H24O B13800323 2H-2,4a-Methanonaphthalene-8-carboxaldehyde, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, (2S)- CAS No. 61826-54-8

2H-2,4a-Methanonaphthalene-8-carboxaldehyde, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, (2S)-

Cat. No.: B13800323
CAS No.: 61826-54-8
M. Wt: 232.36 g/mol
InChI Key: VXQBLEIANTXQDP-LRDDRELGSA-N
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Description

2H-2,4a-Methanonaphthalene-8-carboxaldehyde, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, (2S)- is a complex organic compound with a unique structure It belongs to the class of methanonaphthalenes and is characterized by its hexahydro configuration and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-2,4a-Methanonaphthalene-8-carboxaldehyde, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, (2S)- typically involves multiple steps. One common method includes the reaction of a suitable naphthalene derivative with specific reagents under controlled conditions. The reaction often requires a catalyst and is carried out at elevated temperatures to ensure the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2H-2,4a-Methanonaphthalene-8-carboxaldehyde, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, (2S)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions might need an inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2H-2,4a-Methanonaphthalene-8-carboxaldehyde, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, (2S)- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2H-2,4a-Methanonaphthalene-8-carboxaldehyde, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, (2S)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity, which can result in various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    2H-2,4a-Methanonaphthalene-8-carboxaldehyde, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, (2R)-: This is a stereoisomer of the compound with a different spatial arrangement of atoms.

    1,3,4,5,6,7-Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene-8-carbaldehyde: Another compound with a similar structure but different functional groups.

Uniqueness

The uniqueness of 2H-2,4a-Methanonaphthalene-8-carboxaldehyde, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, (2S)- lies in its specific configuration and the presence of multiple methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications and research studies.

Properties

CAS No.

61826-54-8

Molecular Formula

C16H24O

Molecular Weight

232.36 g/mol

IUPAC Name

(1R,8S)-2,2,7,7-tetramethyltricyclo[6.2.1.01,6]undec-5-ene-5-carbaldehyde

InChI

InChI=1S/C16H24O/c1-14(2)7-5-11(10-17)13-15(3,4)12-6-8-16(13,14)9-12/h10,12H,5-9H2,1-4H3/t12-,16-/m0/s1

InChI Key

VXQBLEIANTXQDP-LRDDRELGSA-N

Isomeric SMILES

CC1(CCC(=C2[C@@]13CC[C@@H](C3)C2(C)C)C=O)C

Canonical SMILES

CC1(CCC(=C2C13CCC(C3)C2(C)C)C=O)C

Origin of Product

United States

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